3-((2,4-Dimethylphenyl)amino)propanoic acid

Description

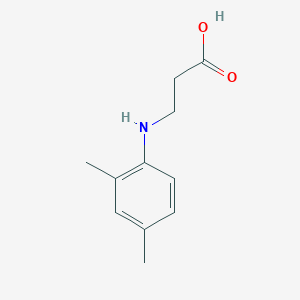

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-dimethylanilino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-3-4-10(9(2)7-8)12-6-5-11(13)14/h3-4,7,12H,5-6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBIJEMZZXRYNNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NCCC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-((2,4-Dimethylphenyl)amino)propanoic acid typically involves the reaction of 2,4-dimethylaniline with a suitable propanoic acid derivative under controlled conditions . The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .

Chemical Reactions Analysis

3-((2,4-Dimethylphenyl)amino)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo substitution reactions where the amino group or the propanoic acid moiety is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-((2,4-Dimethylphenyl)amino)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.

Biology: This compound is used in proteomics research to study protein interactions and functions.

Medicine: While not used therapeutically, it serves as a model compound in drug development studies.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((2,4-Dimethylphenyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

- 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: These compounds exhibit strong antimicrobial activity against multidrug-resistant ESKAPE pathogens (e.g., Staphylococcus aureus, Klebsiella pneumoniae) and antifungal properties. The hydroxyl group enhances hydrogen bonding but may reduce lipophilicity .

- 3-((2,5-Dimethylphenyl)amino)propanoic Acid Derivatives: Synthesized with yields of 76–86%, these derivatives (e.g., compounds 3g–3k) feature thiazole and halogen/nitro substituents. Their melting points range from 114°C to 165°C, indicating varied crystallinity influenced by substituent bulk .

- 3-(2,4-Dihydroxyphenyl)propanoic Acid Methyl Ester: A natural compound isolated from Stellera chamaejasme, this derivative demonstrates the impact of dihydroxy groups on bioavailability and antioxidant activity .

Functional Group Modifications

- Sulfonamido vs. Amino Groups: 3-(2,4-Dimethylbenzenesulfonamido)propanoic acid (synonym in ) replaces the amino bridge with a sulfonamide group, likely altering acidity and enzyme-binding properties.

- Boc-Protected Analogs: Derivatives like 3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid () show how protective groups enhance stability during synthesis but may require deprotection for bioactivity.

Physicochemical Properties

Key data from structural analogs:

Antimicrobial Activity

- 4-Hydroxyphenyl Derivatives : Exhibit IC₅₀ values in the micromolar range against multidrug-resistant bacterial and fungal strains. For example, compound 12 (Table 1, ) showed significant inhibition of Candida albicans .

- Thiazole-Modified Derivatives : Compounds 3g–3k () demonstrated variable activity depending on substituents; bromine and nitro groups enhanced antifungal efficacy .

- Furin Inhibitors: Derivatives like P3 (3-((5-bromothiophen-2-yl)methylene...)propanoic acid) inhibited Furin enzyme activity with IC₅₀ = 35 µM, suggesting scaffold versatility for antiviral applications .

Anticancer and Cytotoxic Effects

- 4-Hydroxyphenyl Derivatives : Demonstrated structure-dependent anticancer activity, with methoxy and nitro groups enhancing apoptosis in cancer cell lines .

- Natural Analogs: 3-(2,4-Dihydroxyphenyl)propanoic acid methyl ester () and related plant-derived compounds showed moderate cytotoxicity in brine shrimp assays (e.g., 43% mortality at 0.1 mg/mL) .

Pharmacokinetic Considerations

- Hydroxyphenyl Derivatives: Exhibit moderate metabolic stability but may undergo glucuronidation due to phenolic groups, reducing bioavailability .

- Dimethylphenyl Analogs : The 2,4-dimethyl substitution likely improves metabolic stability by blocking oxidative metabolism, though this remains untested.

Biological Activity

Introduction

3-((2,4-Dimethylphenyl)amino)propanoic acid, a compound with potential therapeutic applications, has been the subject of various studies focusing on its biological activity. This article discusses the compound's mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C12H17NO2

- IUPAC Name: 3-(2,4-dimethylphenylamino)propanoic acid

This compound features an amino group attached to a propanoic acid backbone, with a dimethyl-substituted phenyl group that influences its biological properties.

1. Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit significant antitumor properties. The proposed mechanisms include:

- Inhibition of Cell Proliferation: Similar compounds have demonstrated the ability to inhibit cell growth in various cancer cell lines, suggesting a potential for this compound to act as an antitumor agent .

- Induction of Apoptosis: Studies have shown that certain derivatives can trigger apoptotic pathways in cancer cells, leading to cell death .

2. Interaction with Biological Targets

The compound is believed to interact with specific enzymes or receptors in the body, modulating their activity. This interaction is crucial for its potential therapeutic effects .

Table 1: Summary of Biological Activities

| Study Reference | Biological Activity | Cell Line Tested | IC50 Value (µM) |

|---|---|---|---|

| Antitumor | HCT-116 | 12 | |

| Apoptosis Induction | HeLa | 11 | |

| Enzyme Inhibition | MCF-7 | >20 |

Case Study: Antitumor Effects

A study investigated the antitumor effects of various derivatives of propanoic acid analogs on human cancer cell lines. The results indicated that several compounds exhibited promising IC50 values, demonstrating effective inhibition of cell proliferation. For instance, one derivative showed an IC50 value of 12 µM against HCT-116 colon cancer cells .

Case Study: Enzyme Interaction

In another study focusing on enzyme inhibition, the compound was tested against specific targets involved in cancer metabolism. The findings suggested that it could act as a competitive inhibitor, potentially enhancing the efficacy of existing chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the key steps and considerations for synthesizing 3-((2,4-Dimethylphenyl)amino)propanoic acid with high purity?

- Methodological Answer : Synthesis typically involves introducing the amino group to the 2,4-dimethylphenyl moiety via nucleophilic substitution or condensation reactions. Key steps include:

- Intermediate Formation : Use halogenated precursors (e.g., brominated derivatives) to facilitate substitution reactions .

- Catalysis : Employ transition metal catalysts (e.g., Pd) under controlled acidity to enhance regioselectivity, as demonstrated in analogous olefination reactions .

- Purification : Utilize recrystallization (e.g., methanol or ethanol) and column chromatography to isolate the final product. Monitor purity via HPLC or TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm proton environments and carbon frameworks, especially for distinguishing amino and carboxylic acid groups .

- X-ray Crystallography : Resolve stereochemistry and bond angles of the dimethylphenyl and propanoic acid moieties .

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .

Q. How should researchers handle stability issues during storage of this compound?

- Methodological Answer :

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (e.g., N) to prevent oxidation. Stability testing under accelerated conditions (e.g., 40°C/75% RH) can predict shelf life .

- pH Sensitivity : Conduct kinetic studies in buffers (pH 3–9) to identify degradation pathways. Use HPLC to quantify degradation products .

Advanced Research Questions

Q. How do steric effects from the 2,4-dimethylphenyl group influence reactivity in nucleophilic reactions?

- Methodological Answer :

- Steric Hindrance : The methyl groups at positions 2 and 4 reduce electrophilic substitution at the para position. Use computational modeling (DFT) to map electron density and predict reactive sites .

- Electronic Effects : Electron-donating methyl groups enhance aromatic ring stability, requiring stronger electrophiles (e.g., nitration with HNO/HSO) for functionalization .

Q. What strategies address regioselectivity challenges in functionalizing the aromatic ring?

- Methodological Answer :

- Directed Ortho Metalation : Use directing groups (e.g., amino) to guide Pd(II)-catalyzed reactions. Adjust reaction acidity (e.g., acetic acid) to control intermediate formation .

- Protection/Deprotection : Temporarily protect the amino group with Boc or Fmoc to isolate reactive sites .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer :

- Assay Standardization : Replicate experiments under identical conditions (pH, temperature, cell lines). Cross-validate using orthogonal assays (e.g., enzymatic vs. cellular) .

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .

Q. What computational parameters predict interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina with force fields (e.g., AMBER) to model ligand-receptor binding. Include solvation effects and flexible side chains .

- QSAR Models : Corate substituent effects (e.g., logP, Hammett constants) with bioactivity data to refine predictions .

Q. How do methyl groups impact solubility and bioavailability?

- Methodological Answer :

- Solubility Testing : Measure logP values via shake-flask method. Compare with analogs lacking methyl groups (e.g., 3-(4-hydroxyphenyl)propanoic acid) .

- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption. Methyl groups may reduce aqueous solubility but enhance membrane penetration .

Notes

- Advanced questions emphasize mechanistic analysis and experimental troubleshooting.

- Basic questions focus on foundational synthesis and characterization protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.